Cas no 139194-06-2 (Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI))

Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI) structure
139194-06-2 structure
Nome del prodotto:Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI)
Numero CAS:139194-06-2
MF:C20H48F4N6O4P2
MW:574.574060440063
CID:197652
PubChem ID:3071879

Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[[16-[bis(dimethylamino)-difluoro-λ<sup>5</sup>-phosphanyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-(dimethylamino)-difluoro-λ<sup>5</sup>-phosphanyl]-N-methylmethanamine
    • BRN 5461580
    • N,N',N'',N'''-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(difluoro-lambda~5~-phosphanetriyl)]tetrakis(N-methylmethanamine)
    • N,N'-Bis(dimethylamidofluorophosphonite)-diaza-18-crown-6 difluoride
    • Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-
    • 139194-06-2
    • DTXSID40160955
    • N-[[16-[Bis(dimethylamino)-difluoro-lambda5-phosphanyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-(dimethylamino)-difluoro-lambda5-phosphanyl]-N-methylmethanamine
    • Phosphoranediamine,1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[1,1-difluoro-N,N,N',N'-tetramethyl-(9CI)
    • Inchi: InChI=1S/C20H48F4N6O4P2/c1-25(2)35(21,22,26(3)4)29-9-13-31-17-19-33-15-11-30(12-16-34-20-18-32-14-10-29)36(23,24,27(5)6)28(7)8/h9-20H2,1-8H3
    • Chiave InChI: ZNZLSRUXRJSWPX-UHFFFAOYSA-N
    • Sorrisi: C1COCCN(P(N(C)C)(F)(F)N(C)C)CCOCCOCCN(P(N(C)C)(F)(F)N(C)C)CCO1

Proprietà calcolate

  • Massa esatta: 574.31524
  • Massa monoisotopica: 574.31484
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 6
  • Complessità: 570
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 56.4
  • XLogP3: 2.4

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 56.36
  • LogP: 2.92720
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd